![molecular formula C12H15N5O B2619280 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide CAS No. 921054-00-4](/img/structure/B2619280.png)
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide, also known as TTP488, is a small molecule drug that has been extensively studied for its potential therapeutic applications in neurodegenerative diseases.
Wirkmechanismus
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide is a selective antagonist of the receptor for advanced glycation end products (RAGE). RAGE is a cell surface receptor that is involved in several inflammatory and neurodegenerative processes. By blocking RAGE signaling, N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide has been shown to reduce inflammation and oxidative stress, and to protect neurons from damage.
Biochemical and Physiological Effects:
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce amyloid-beta deposition in the brain, to decrease neuroinflammation, and to improve cognitive function in animal models of Alzheimer's disease. It has also been shown to reduce inflammation and oxidative stress in other disease models, such as diabetic nephropathy and atherosclerosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide is that it has been extensively studied in both preclinical and clinical settings, and has been shown to have promising therapeutic potential. However, one limitation is that it has not yet been approved for clinical use, and further studies are needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide. One area of interest is in combination therapy, where N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide is used in conjunction with other drugs to enhance its therapeutic effects. Another area of interest is in the development of new RAGE inhibitors, which may have improved pharmacological properties compared to N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide. Additionally, further studies are needed to determine the long-term safety and efficacy of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide in humans, and to explore its potential applications in other disease models.
Synthesemethoden
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide can be synthesized by reacting 1-(p-tolyl)-1H-tetrazol-5-yl)methanol with propionyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)propionamide has been studied extensively for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer's disease. It has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies, and has been tested in several clinical trials.
Eigenschaften
IUPAC Name |
N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-3-12(18)13-8-11-14-15-16-17(11)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTGZVYIXHUNCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1=NN=NN1C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.